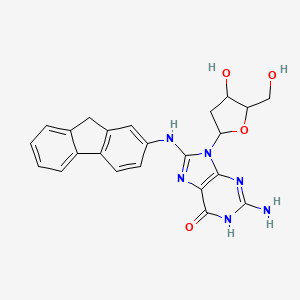
2-(2-Amino-4-methylthiazol-5-yl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol typically involves the reaction of 2-amino-4-methylthiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-amino-4-methylthiazole and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Procedure: The 2-amino-4-methylthiazole is dissolved in a suitable solvent, such as ethanol or methanol. Ethylene oxide is then slowly added to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by evaporating the solvent under reduced pressure, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反応の分析
Types of Reactions
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetaldehyde.
Reduction: Formation of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylamine.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with biological molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-amino-4-methylthiazole: Lacks the hydroxyl group present in 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol.
2-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanol: Similar structure but with a different substitution pattern on the thiazole ring.
2-(2-amino-1,3-thiazol-4-yl)ethanol: Lacks the methyl group present in 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol.
Uniqueness
The presence of both an amino group and a hydroxyl group in 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol makes it a unique compound with versatile reactivity and potential for various applications. Its specific substitution pattern on the thiazole ring also contributes to its distinct chemical and biological properties.
特性
CAS番号 |
54901-53-0 |
|---|---|
分子式 |
C6H11ClN2OS |
分子量 |
194.68 g/mol |
IUPAC名 |
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H10N2OS.ClH/c1-4-5(2-3-9)10-6(7)8-4;/h9H,2-3H2,1H3,(H2,7,8);1H |
InChIキー |
HMUFDPNCJRQVSO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N)CCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)




![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)


![tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13990016.png)

![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)


